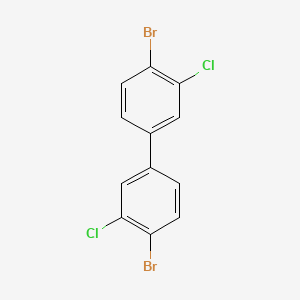
4,4'-Dibromo-3,3'-dichloro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to the biphenyl structure The molecular formula of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl is C12H6Br2Cl2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination and chlorination of biphenyl. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl may involve large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with appropriate safety measures to handle the reactive halogen gases. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with different oxidation states.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form biphenyl with fewer halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can produce biphenyl compounds with varying degrees of halogenation.
科学研究应用
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
4,4’-Dibromo-1,1’-biphenyl: Similar structure but lacks the chlorine atoms.
4,4’-Dichloro-1,1’-biphenyl: Similar structure but lacks the bromine atoms.
3,3’-Dichloro-1,1’-biphenyl: Similar structure but lacks the bromine atoms and has chlorine atoms at different positions.
Uniqueness
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This combination of halogens allows for a wider range of chemical modifications and applications compared to similar compounds with only one type of halogen.
属性
CAS 编号 |
84979-87-3 |
|---|---|
分子式 |
C12H6Br2Cl2 |
分子量 |
380.9 g/mol |
IUPAC 名称 |
1-bromo-4-(4-bromo-3-chlorophenyl)-2-chlorobenzene |
InChI |
InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI 键 |
KQTQWSPTYRDSRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



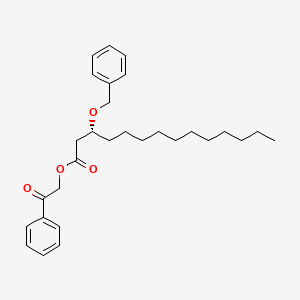
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
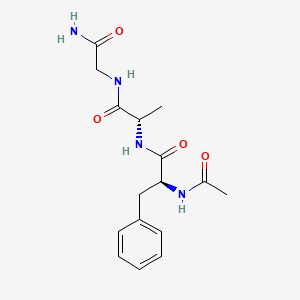

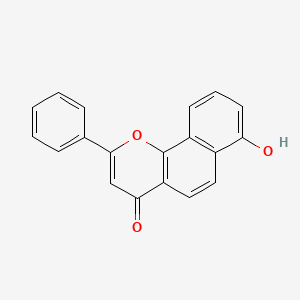
![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)
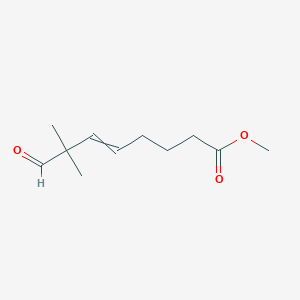
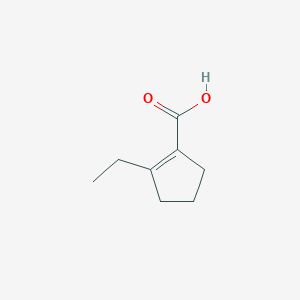
![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)
![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
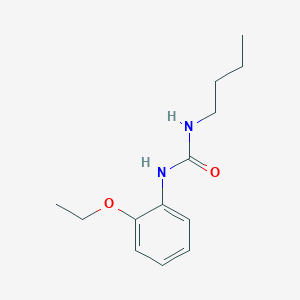
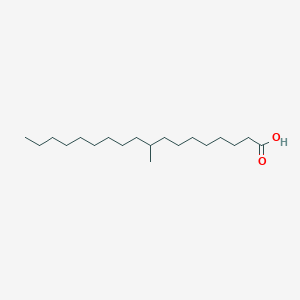
![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
